REACTION_CXSMILES
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[CH3:1][O:2][CH:3]([O:8][CH3:9])[C:4](OC)=[O:5].[CH3:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][NH2:16])=[CH:13][CH:12]=1>CCOC(C)=O>[CH3:1][O:2][CH:3]([O:8][CH3:9])[C:4]([NH:16][CH2:15][C:14]1[CH:17]=[CH:18][C:11]([CH3:10])=[CH:12][CH:13]=1)=[O:5]
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Name
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Quantity
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1.35 g
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Type
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reactant
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Smiles
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COC(C(=O)OC)OC
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Name
|
|
Quantity
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1.21 g
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Type
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reactant
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Smiles
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CC1=CC=C(CN)C=C1
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Name
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Quantity
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60 mL
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Type
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solvent
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Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed with diluted aq. HCl, water, sat. NaHCO3 solution, and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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EXTRACTION
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Details
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The EtOAc extract
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Type
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FILTRATION
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Details
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was filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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dried in vacuo overnight
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Duration
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8 (± 8) h
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Name
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|
Type
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product
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Smiles
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COC(C(=O)NCC1=CC=C(C=C1)C)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |